molecular formula C20H32O3 B175566 ((c)I)11(12)-EET CAS No. 123931-40-8

((c)I)11(12)-EET

Cat. No. B175566
M. Wt: 320.5 g/mol
InChI Key: DXOYQVHGIODESM-ATELOPIESA-N
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Description

((c)I)11(12)-EET, also known as 11-cis-12,13-epoxy-eicosatrienoic acid, is an important bioactive lipid mediator that plays a key role in the regulation of physiological and pathological processes. It is a product of the enzymatic oxidation of arachidonic acid (AA) and is produced by the action of cytochrome P450 epoxygenases, including CYP2J2, CYP2C8, CYP2C9, and CYP2C19. ((c)I)11(12)-EET is a major contributor to the formation of the cytoprotective eicosanoid family, which includes the epoxyeicosatrienoic acids (EETs) and their corresponding diols (DHETs). ((c)I)11(12)-EET is involved in numerous biological processes, including vasodilation, inflammation, and platelet aggregation.

Scientific Research Applications

Electronic Energy Transfer in Biological Systems

  • Energy Transfer Mechanisms : (c)I11(12)-EET plays a role in electronic energy transfer (EET) within biological systems. This process is crucial for directing energy to sites where chemical reactions are initiated (Ziessel & Harriman, 2011).
  • Advanced Molecular Sensors Development : Research into EET mechanisms involving compounds like (c)I11(12)-EET contributes to the development of advanced molecular sensors and artificial light harvesters (Ziessel & Harriman, 2011).

Bioelectrochemical Systems

  • Extracellular Electron Transfer : (c)I11(12)-EET is involved in extracellular electron transfer (EET), a form of microbial metabolism crucial for respiration on various substrates, including metal oxides. This understanding aids in the development of bioelectrochemical systems (BES) (Graham et al., 2021).
  • Bioelectrochemical Applications : EET processes, including those involving (c)I11(12)-EET, are key for efficient energy storage and management in supercapacitors and other bioelectrochemical applications (Béguin et al., 2014).

Molecular Biology and Engineering

  • Synthetic Biology in Engineering Exoelectrogens : In microbial electrochemical systems, (c)I11(12)-EET's role in EET is harnessed for synthetic biology strategies, optimizing electroactive bacteria for improved performance (Li et al., 2018).

Cellular Functions and Pathways

  • Interaction with Cellular Pathways : (c)I11(12)-EET activates the l-arginine/nitric oxide pathway in human platelets, affecting platelet function and potentially influencing blood coagulation processes (Zhang et al., 2007).
  • Impact on Astrocyte Function : Research on rat brain astrocytes suggests that (c)I11(12)-EET plays a role in cerebral microcirculation, possibly through its effects on astrocyte epoxygenase activity (Alkayed et al., 1996).

Photophysical Properties

  • Quantum-Coherence in π-Conjugated Polymers : Studies on π-conjugated polymers, where EET is a key process, reveal that quantum-coherence is preserved, which is significant for understanding the photophysical properties of these materials (Hwang & Scholes, 2011).

properties

IUPAC Name

10-(3-oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOYQVHGIODESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868607
Record name 10-[3-(Oct-2-en-1-yl)oxiran-2-yl]deca-5,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid

CAS RN

81276-02-0
Record name 11,12-Epoxyeicosatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81276-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-[3-(Oct-2-en-1-yl)oxiran-2-yl]deca-5,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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